Cyclopropylcarbonyl vs. Propionyl in sEH Inhibition: 9.25‑Fold Human Potency Advantage for the Downstream Urea
The urea derivative prepared directly from 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine—namely TCPU (CAY10640)—inhibits recombinant human sEH with an IC₅₀ of 0.4 nM [1]. The corresponding propionyl analog TPPU (prepared from the generic propionyl-piperidine-methanamine precursor) inhibits human sEH with an IC₅₀ of 3.7 nM [2]. This represents a 9.25‑fold improvement in target‑binding potency attributable to the cyclopropylcarbonyl‑amide motif [1][2].
| Evidence Dimension | In vitro inhibitory potency against recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | TCPU (urea derivative of target compound): IC₅₀ = 0.4 nM (human sEH) |
| Comparator Or Baseline | TPPU (urea derivative of propionyl analog): IC₅₀ = 3.7 nM (human sEH) |
| Quantified Difference | 9.25‑fold greater potency (3.7 / 0.4) |
| Conditions | Fluorescence-based sEH activity assay using recombinant human enzyme; data from Rose et al., J. Med. Chem. 2010, Table 1 in PMC3285450 |
Why This Matters
Procurement of the cyclopropylcarbonyl building block enables synthesis of a urea inhibitor with sub‑nanomolar potency that a propionyl‑based precursor cannot deliver.
- [1] Table 1, Human sEH IC50: TCPU 0.4 nM. PMC3285450. Data from Rose et al., J. Med. Chem. 2010. View Source
- [2] Table 1, Human sEH IC50: TPPU 3.7 nM. PMC3285450. Data from Rose et al., J. Med. Chem. 2010. View Source
